N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide vs. Epacadostat: Comparative Biochemical IDO1 Inhibition Potency
N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide inhibits recombinant human IDO1 with an IC50 of 1.19 μM (1,190 nM) in an enzymatic assay using L-tryptophan as substrate [1]. In contrast, the clinical-stage IDO1 inhibitor Epacadostat (INCB024360) exhibits substantially greater potency against human IDO1, with reported IC50 values ranging from 10 nM to 75 nM depending on assay conditions . This approximately 16- to 119-fold difference in biochemical potency establishes N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide as a moderate-potency IDO1 inhibitor suitable for studies requiring partial target engagement or where the high potency of clinical candidates would preclude nuanced dose-response characterization.
| Evidence Dimension | Biochemical IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | 1,190 nM (1.19 μM) |
| Comparator Or Baseline | Epacadostat: 10 nM to 75 nM |
| Quantified Difference | 16-fold to 119-fold less potent than Epacadostat |
| Conditions | Recombinant human IDO1 expressed in E. coli; L-tryptophan substrate |
Why This Matters
This quantitative potency differentiation enables researchers to select the appropriate IDO1 inhibitor based on required target engagement levels—N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide provides a moderate-potency alternative when nanomolar inhibition is not necessary or may mask subtle biological effects.
- [1] BindingDB. BDBM50514032 (CHEMBL4471831): Inhibition of recombinant human IDO1 expressed in Escherichia coli BL21 cells. Affinity Data IC50: 1.19E+3 nM. View Source
